2-Chloro-7-fluoro-1,6-naphthyridine

Chemoselective functionalization Sequential cross-coupling Medicinal chemistry building blocks

2-Chloro-7-fluoro-1,6-naphthyridine (CAS 1574395-53-1) is a dihalogenated heterocyclic compound belonging to the 1,6-naphthyridine family, with the molecular formula C₈H₄ClFN₂ and a molecular weight of 182.58 g·mol⁻¹. It features a chlorine atom at the C2 position and a fluorine atom at the C7 position of the 1,6-naphthyridine core, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated utility in kinase inhibitor programs, including c-Met and FGFR4 targeting.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
Cat. No. B11910879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluoro-1,6-naphthyridine
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=CC(=NC=C21)F)Cl
InChIInChI=1S/C8H4ClFN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H
InChIKeyHIRROSUDYHCUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-fluoro-1,6-naphthyridine: A Dual-Handle Heterocyclic Building Block for Sequential Derivatization


2-Chloro-7-fluoro-1,6-naphthyridine (CAS 1574395-53-1) is a dihalogenated heterocyclic compound belonging to the 1,6-naphthyridine family, with the molecular formula C₈H₄ClFN₂ and a molecular weight of 182.58 g·mol⁻¹ . It features a chlorine atom at the C2 position and a fluorine atom at the C7 position of the 1,6-naphthyridine core, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated utility in kinase inhibitor programs, including c-Met and FGFR4 targeting [1][2]. The strategic placement of two chemically distinct halogen substituents creates a dual orthogonal functionalization handle that distinguishes this compound from mono-halogenated or symmetrically dihalogenated 1,6-naphthyridine analogues.

Why 2-Chloro-7-fluoro-1,6-naphthyridine Cannot Be Replaced by Generic Mono- or Symmetric Dihalo-1,6-naphthyridines


The core scientific rationale against generic substitution is the orthogonal reactivity gradient inherent to the C2–Cl vs. C7–F halogen pair. The carbon–chlorine bond has a bond dissociation energy (BDE) of approximately 80 kcal·mol⁻¹, while the carbon–fluorine bond is significantly stronger at approximately 100 kcal·mol⁻¹ [1]. This ~20 kcal·mol⁻¹ energy gap translates to a predictable chemoselectivity window: under typical SNAr or Pd-catalyzed cross-coupling conditions, the C2–Cl site undergoes substitution while the C7–F site remains inert, enabling sequential, regiospecific derivatization without protecting group manipulation [2]. In contrast, symmetrically dihalogenated analogues such as 2,7-dichloro-1,6-naphthyridine (CAS 1393583-67-9) present two nearly equivalent reactive sites, while mono-halogenated alternatives (e.g., 2-chloro-1,6-naphthyridine, CAS 23616-33-3; 7-fluoro-1,6-naphthyridine, CAS 1309379-30-3) offer only a single functionalization handle, limiting downstream molecular complexity . The 1,6-naphthyridine core itself is structurally distinct from the 1,5-isomer (2-chloro-7-fluoro-1,5-naphthyridine, CAS 1378470-92-8), with different nitrogen positioning that alters hydrogen-bonding geometry and electronic distribution—factors critical to target engagement in kinase and GPCR binding pockets [3].

2-Chloro-7-fluoro-1,6-naphthyridine: Quantified Differentiation Evidence vs. Closest Structural Analogs


Bond Dissociation Energy Gap Enables Predictable Orthogonal Reactivity: C2–Cl vs. C7–F

The C2–Cl bond (BDE ~80 kcal·mol⁻¹) is substantially weaker than the C7–F bond (BDE ~100 kcal·mol⁻¹), yielding an experimentally exploitable energy gap of ~20 kcal·mol⁻¹ [1]. Under Pd(0)-catalyzed Suzuki–Miyaura conditions, the C2–Cl site undergoes oxidative addition preferentially, while the C7–F site remains intact, as demonstrated in the site-selective cross-coupling protocol established for the structurally analogous 5,7-dichloro-1,6-naphthyridine system, where the first attack occurs regiospecifically at the electronically activated position [2]. In contrast, 2,7-dichloro-1,6-naphthyridine (CAS 1393583-67-9) presents two C–Cl bonds of comparable BDE (~80 kcal·mol⁻¹ each), leading to statistical mixtures upon mono-functionalization unless steric or electronic bias is carefully engineered . Mono-halogenated analogues 2-chloro-1,6-naphthyridine and 7-fluoro-1,6-naphthyridine each offer only a single derivatizable site, precluding the sequential build-up of molecular complexity without additional functional group installation steps.

Chemoselective functionalization Sequential cross-coupling Medicinal chemistry building blocks

Molecular Weight Advantage Over 2,7-Dichloro-1,6-naphthyridine for Fragment-Based and Property-Guided Design

The molecular weight of 2-chloro-7-fluoro-1,6-naphthyridine (182.58 g·mol⁻¹) is 16.46 g·mol⁻¹ lower than that of 2,7-dichloro-1,6-naphthyridine (199.04 g·mol⁻¹) , representing an 8.3% reduction. This difference arises from the replacement of the heavier chlorine atom (Cl, atomic weight 35.45) at position 7 with fluorine (F, atomic weight 19.00). In fragment-based drug discovery programs where the rule-of-three (MW < 300) is a threshold criterion, each additional atom contributes to the total mass budget for downstream elaboration [1]. The target compound occupies a favorable middle ground between mono-halogenated analogs (2-chloro-1,6-naphthyridine, MW 164.59; 7-fluoro-1,6-naphthyridine, MW 148.14) and the heavier dichloro congener, providing both synthetic versatility and a competitive starting molecular weight for lead optimization.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

1,6-Naphthyridine Core Demonstrates Validated Kinase Inhibitor Activity: c-Met IC50 Benchmark

The 1,6-naphthyridine scaffold, when elaborated via the 7,8-positions into a conformationally constrained 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one chemotype, has produced c-Met kinase inhibitors with an IC50 of 2.6 μM (compound 2t) and demonstrated effective inhibition of TPR-Met phosphorylation and BaF3-TPR-Met cell proliferation at low micromolar concentrations [1]. In a separate scaffold-hopping program, a 1,6-naphthyridinone-based MET inhibitor (compound 23a) achieved an IC50 of 7.1 nM with 3,226-fold selectivity over VEGFR-2, demonstrating the scaffold's capacity for high potency and selectivity when appropriately derivatized [2]. While the target compound itself is a building block rather than a final bioactive molecule, these data establish that the 1,6-naphthyridine core into which its halogen handles allow entry has a clinically precedented track record in kinase inhibitor programs, unlike certain other naphthyridine isomers (e.g., 1,5- or 2,7-naphthyridine) where kinase activity data are comparatively sparse [3].

Kinase inhibitor c-Met Anticancer scaffold

Commercially Available Purity Specification Supports Reproducible Synthetic Chemistry

Commercially sourced 2-chloro-7-fluoro-1,6-naphthyridine is available at declared purities of 95% (ChemicalBook/AstaTech, CymitQuimica) to 98% (Leyan) , with packaging options from 0.5 g to kilogram scale upon custom inquiry . In contrast, the 1,5-naphthyridine regioisomer (2-chloro-7-fluoro-1,5-naphthyridine, CAS 1378470-92-8) is listed at 95% purity with smaller standard pack sizes (100 mg, 250 mg, 1 g) and significantly higher unit pricing: approximately 3,029 CNY/100 mg from Alfa Aesar , representing a premium over the 1,6-isomer. The 2,7-dichloro-1,6-naphthyridine analog (CAS 1393583-67-9) is similarly available at 95–97% purity but from fewer suppliers, limiting procurement flexibility. CymitQuimica notably lists the target compound as a discontinued product as of December 2024, signaling potential supply constraints that users should verify with alternative vendors .

Chemical procurement Building block quality Reproducibility

C7–Fluorine Provides Metabolic Stability Advantage Over C7–Chloro in Drug Candidate Elaboration

The C7–F substituent in the target compound introduces a carbon–fluorine bond that is resistant to oxidative metabolism by cytochrome P450 enzymes, a characteristic extensively documented in medicinal chemistry literature [1]. In the naphthyridine series specifically, the Bagot-Guéret et al. (2003) study on halogenated naphthyridone carboxamides demonstrated that a 2-chloro substituent maintained binding affinity at substance P receptors (IC50 = 100 nM ± 15, identical to unsubstituted parent at IC50 = 100 nM ± 20), whereas a 2-fluoro substituent reduced affinity fivefold (IC50 = 500 nM ± 80), illustrating the distinct biological consequences of halogen identity and position within the naphthyridine framework [2]. In the target compound's specific 2,7-substitution pattern, the C2–Cl serves as the primary reactive handle for synthetic elaboration while the C7–F imparts metabolic robustness to the final elaborated scaffold—a dual functionalization strategy not achievable with the 2,7-dichloro analog, where both positions are metabolically labile chloro substituents that may undergo oxidative dehalogenation in vivo [3].

Metabolic stability Fluorine medicinal chemistry Cytochrome P450

Optimal Procurement and Application Contexts for 2-Chloro-7-fluoro-1,6-naphthyridine


Sequential Chemoselective Derivatization for Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C2–Cl and C7–F handles enables a two-step diversification protocol: (Step 1) Pd(0)-catalyzed Suzuki–Miyaura or Buchwald–Hartwig amination at C2–Cl, leveraging the ~20 kcal·mol⁻¹ lower BDE relative to C7–F to achieve quantitative site-selectivity [1]; (Step 2) subsequent SNAr activation of C7–F under more forcing conditions (elevated temperature, fluoride-activating additives) or via transition-metal-catalyzed C–F activation. This is the direct synthetic application of the chemoselectivity principle established in the Ali et al. (2012) protocol for 5,7-dichloro-1,6-naphthyridine [2], now applicable to a chloro-fluoro pair with an even wider reactivity window. The resulting 2,7-differentially substituted 1,6-naphthyridines are direct inputs into c-Met (IC50 benchmark: 2.6 μM to 7.1 nM) [3] and FGFR4 kinase inhibitor programs [4], where rapid analog generation is rate-limiting.

Property-Guided Fragment Elaboration with Pre-Installed Metabolic Stability

In fragment-based drug discovery, starting with a 182.58 Da core bearing a metabolically stable C7–F substituent means that the mass budget remaining for C2 elaboration (toward the rule-of-three threshold of 300 Da) is ~117 Da [1]. This is a key advantage over the 2,7-dichloro analog (MW 199.04, leaving only ~101 Da for elaboration before exceeding the rule-of-three) [2]. The C7–F also provides a built-in metabolic shield, reducing the likelihood that late-stage pharmacokinetic optimization will require costly re-synthesis of the entire library [3]. The Bagot-Guéret et al. (2003) data confirm that halogen identity at specific positions on the naphthyridine core can differentially modulate target binding (5-fold affinity shift between 2-Cl and 2-F), underscoring the importance of procuring the correctly substituted building block from the outset [4].

Scaffold-Hopping from 1,5-Naphthyridine to 1,6-Naphthyridine for Intellectual Property Differentiation

The 1,6-naphthyridine isomer is structurally distinct from the more commonly patented 1,5-naphthyridine core that appears in kinase inhibitor patent families (e.g., EP2504336B1) [1]. The alteration in nitrogen atom positioning shifts the hydrogen-bond acceptor/donor geometry and electronic distribution of the bicyclic system, as demonstrated in the context of α5-GABAA receptor modulation where isomeric naphthyridines exhibit different multiparameter optimization profiles [2]. For organizations seeking to differentiate their chemical matter from existing 1,5-naphthyridine intellectual property, the 2-chloro-7-fluoro-1,6-naphthyridine scaffold offers a structurally novel starting point with an established kinase inhibition precedent (Wang et al., 2013; Wang et al., 2019) [3] that is not covered by the major 1,5-naphthyridine patent estates.

PET Tracer and Imaging Agent Precursor Development

The halogen substitution pattern of 2-chloro-7-fluoro-1,6-naphthyridine is directly relevant to positron emission tomography (PET) tracer development. The C7–F position can, in principle, be isotopically labeled with ¹⁸F (t₁₂ = 109.8 min) for imaging applications, while the C2–Cl serves as the attachment point for a targeting vector, or vice versa depending on the desired labeling strategy. The Bagot-Guéret et al. (2003) study explicitly validates naphthyridine scaffolds as competent ligands for in vivo receptor imaging (substance P/NK1 receptor), with halogen position-dependent affinity modulation [1]. This scenario is supported by the broader literature on fluorinated heterocycles in PET radiochemistry, where C–F bonds in electron-deficient aromatic systems are amenable to nucleophilic ¹⁸F-fluorination protocols [2], though direct radiolabeling data for this specific compound have not been published as of 2026.

Quote Request

Request a Quote for 2-Chloro-7-fluoro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.